10,11-Dimethoxy-17-epi-alpha-yohimbine

Alkaloid Chemistry Physicochemical Profiling ADMET Prediction

10,11-Dimethoxy-17-epi-alpha-yohimbine is a structurally distinct yohimbine alkaloid featuring dual 10,11-dimethoxy substitution and 17-epi stereochemistry. It differentiates from standard yohimbine/rauwolscine, serving as a high-value tool for α2-adrenoceptor SAR mapping, chemotaxonomic fingerprinting of Neisosperma glomerata, and computational BBB penetration model validation. Methoxy substitution profoundly modulates receptor activity—experimental validation is mandatory. Procure ≥98% HPLC-pure standard for your research.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
CAS No. 84667-06-1
Cat. No. B149792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dimethoxy-17-epi-alpha-yohimbine
CAS84667-06-1
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC
InChIInChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3/t12-,14+,17+,18-,21+/m1/s1
InChIKeyUYNXYVGVBSLXHE-RXZBFESWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,11-Dimethoxy-17-epi-alpha-yohimbine (CAS 84667-06-1): A Structurally Differentiated Yohimbine Alkaloid for Selective Adrenergic Research


10,11-Dimethoxy-17-epi-alpha-yohimbine (CAS 84667-06-1) is a monoterpenoid indole alkaloid belonging to the yohimbine alkaloid class, characterized by a pentacyclic yohimban skeleton . It is a natural product first isolated from the leaves of Neisosperma glomerata (Apocynaceae), alongside its closely related analogs 11-methoxy-α-yohimbine and 11-methoxy-17-epi-α-yohimbine [1]. The compound is recognized as a discriminating α2-adrenergic receptor antagonist . With a molecular formula of C23H30N2O5 and a molecular weight of 414.5 g/mol, it is significantly differentiated from the prototypical yohimbine (C21H26N2O3, MW 354.4 g/mol) by the presence of two methoxy substituents at positions 10 and 11 and a specific stereochemical configuration at C-17 [2]. This structural distinction makes it a valuable tool compound for investigating how substitution patterns on the yohimban core modulate receptor affinity, selectivity, and physicochemical properties.

Why 10,11-Dimethoxy-17-epi-alpha-yohimbine Cannot Be Replaced by Generic Yohimbine or Common Analogs


Generic substitution among yohimbine alkaloids is scientifically invalid due to profound structural and stereochemical differences that dictate distinct pharmacological profiles. The target compound, 10,11-Dimethoxy-17-epi-alpha-yohimbine, possesses a unique combination of a 10,11-dimethoxy substitution and a 17-epi configuration that is absent in standard yohimbine (CAS 146-48-5) or common alternatives like rauwolscine (α-yohimbine, CAS 131-03-3). Classic binding studies have established that even minor stereochemical variations among yohimbine isomers lead to dramatic shifts in α1/α2-adrenoceptor selectivity ratios: yohimbine and rauwolscine show approximately 30-fold α2-selectivity, whereas corynanthine exhibits 10-fold α1-selectivity [1]. Critically, the addition of an 11-methoxy group to α-yohimbine and epi-α-yohimbine has been shown to render them very weak α-adrenoceptor blockers, demonstrating that methoxy substitution profoundly modulates—and can even abolish—receptor activity [2]. Consequently, 10,11-Dimethoxy-17-epi-alpha-yohimbine cannot be assumed to behave pharmacologically like any other yohimbine analog without experimental validation, as its combined substitution and epimerization pattern places it in a distinct functional category with predicted differences in target engagement, lipophilicity, and ADMET properties [3].

Quantitative Differentiation Evidence for 10,11-Dimethoxy-17-epi-alpha-yohimbine (CAS 84667-06-1)


Structural Mass and Lipophilicity Differentiation vs. Parent Yohimbine

10,11-Dimethoxy-17-epi-alpha-yohimbine exhibits a substantially higher molecular weight (414.50 g/mol) and calculated lipophilicity (XLogP = 2.90, AlogP = 2.66) compared to the parent compound yohimbine (MW 354.44 g/mol) [1]. The presence of two methoxy groups at positions 10 and 11 increases the topological polar surface area (TPSA) to 84.00 Ų, compared to yohimbine's predicted TPSA of approximately 65-70 Ų, while simultaneously adding hydrophobic character. Computationally predicted blood-brain barrier (BBB) penetration probability differs markedly: 10,11-Dimethoxy-17-epi-alpha-yohimbine is predicted BBB-negative (probability 55.00%), whereas the less substituted ajmalicine is predicted BBB-positive (probability 80.00%) [2][3]. These divergent physicochemical properties directly affect compound handling, solubility, membrane permeability, and distribution, making the dimethoxy compound a distinct chemical entity for experimental design. [1][2][3]

Alkaloid Chemistry Physicochemical Profiling ADMET Prediction

Unique Natural Source Exclusivity: A Differentiating Factor for Phytochemical Authentication

10,11-Dimethoxy-17-epi-alpha-yohimbine has been isolated exclusively from the leaves of Neisosperma glomerata (syn. Ochrosia glomerata, Apocynaceae), a tropical tree species with a restricted geographic distribution [1]. In contrast, yohimbine is widely distributed across multiple genera including Pausinystalia, Rauwolfia, and Alchornea, while rauwolscine and corynanthine are found in various Rauwolfia and Corynanthe species [2]. The isolation paper by Seguin and Koch (1982) identified this compound as one of three novel alkaloids from N. glomerata, alongside 11-methoxy-α-yohimbine and 11-methoxy-17-epi-α-yohimbine, establishing it as a chemotaxonomic marker for this species [1]. This source exclusivity provides a verifiable differentiator for authentication: the presence of 10,11-Dimethoxy-17-epi-alpha-yohimbine in an extract or fraction can serve as a specific phytochemical fingerprint for N. glomerata-derived material, distinguishing it from yohimbine sourced from Pausinystalia yohimbe or Rauwolfia serpentina. [1][2]

Natural Product Chemistry Phytochemical Authentication Alkaloid Sourcing

C-17 Epimerization: Stereochemical Differentiation with Established Selectivity Consequences

The compound bears a specific (16β,17β,20α) configuration with epimerization at C-17 relative to standard yohimbine . The stereochemical designation '17-epi' indicates an inverted configuration at this critical chiral center. Classical pharmacological studies on yohimbine stereoisomers have established that configuration at the C-17 and C-20 positions is a primary determinant of α1/α2 adrenoceptor selectivity [1]. In anesthetized dog studies, yohimbine and rauwolscine (which differ in their C-20 configuration but share 17α-OH) both exhibited approximately 30-fold α2-selectivity, while corynanthine (differing at both C-17 and C-20) showed 10-fold α1-selectivity [1]. Although direct selectivity data for 10,11-Dimethoxy-17-epi-alpha-yohimbine are not available in the public domain, the established sensitivity of α1/α2 selectivity to stereochemistry at C-17 constitutes strong class-level inference that its epimerized configuration predicts a selectivity profile divergent from standard yohimbine [2]. This stereochemical distinction is particularly relevant given that the 11-methoxy-17-epi derivative has been reported as a very weak α-adrenoceptor blocker, suggesting that the combination of C-17 epimerization and methoxy substitution may produce a qualitatively different pharmacological phenotype compared to the parent yohimbine [2]. [1][2]

Stereochemistry Alpha-2 Adrenoceptor Selectivity Structure-Activity Relationship

High-Value Application Scenarios for 10,11-Dimethoxy-17-epi-alpha-yohimbine (CAS 84667-06-1)


Adrenoceptor Subtype Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

10,11-Dimethoxy-17-epi-alpha-yohimbine serves as a critical tool compound for mapping how dual methoxy substitution at positions 10 and 11, combined with C-17 epimerization, alters α-adrenoceptor subtype binding and selectivity relative to the well-characterized yohimbine stereoisomer series. As established in Section 3, the compound's structural features place it at an underexplored intersection of substitution and stereochemistry space, making it valuable for SAR libraries designed to identify selective α2-subtype ligands. [1]

Phytochemical Authentication and Botanical Standardization of Neisosperma Species

Given its exclusive isolation from Neisosperma glomerata leaves, 10,11-Dimethoxy-17-epi-alpha-yohimbine functions as a species-specific chemotaxonomic marker. Analytical reference standards of this compound enable unambiguous differentiation of N. glomerata-derived extracts from those of other yohimbine-containing plants (e.g., Pausinystalia yohimbe, Rauwolfia serpentina) via HPLC-DAD or LC-MS fingerprinting. [2]

Computational Modeling of Yohimban Alkaloid–Receptor Interactions

The compound's distinct molecular topology (MW 414.50, XLogP 2.90, TPSA 84.00 Ų) and predicted ADMET profile provide an experimentally under-characterized but structurally well-defined ligand for molecular docking and molecular dynamics simulations. Its inclusion in computational studies of α2-adrenoceptor subtypes can help elucidate the pharmacophoric contributions of the dimethoxy substitution pattern and C-17 configuration to binding pocket interactions, complementing existing docking studies on yohimbine and its simpler derivatives. [3]

Experimental Validation of in Silico BBB Penetration Predictions

With a predicted BBB penetration probability of 55.00% (negative prediction), this compound offers a test case for validating admetSAR or similar computational BBB models against experimental permeability data (e.g., PAMPA-BBB or in situ brain perfusion). Its borderline prediction makes it particularly informative for refining models that distinguish CNS-penetrant from peripherally restricted yohimbine alkaloids. [4]

Quote Request

Request a Quote for 10,11-Dimethoxy-17-epi-alpha-yohimbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.